3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Overview
Description
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is a chemical compound with the molecular formula C13H15NO4 It is characterized by the presence of a pyrrolidinone ring, an ethoxy linker, and a benzoic acid moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring in the structure of this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets and can lead to different biological profiles .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemical Analysis
Biochemical Properties
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, affecting their stability and activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-(2-oxo-pyrrolidin-1-yl)ethanol under appropriate conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions may include heating the reactants in a suitable solvent such as dichloromethane or ethanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification steps are optimized to ensure high purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-pyrrolidin-1-yl)-propionic acid: Similar structure with a propionic acid moiety instead of benzoic acid.
Pyrrolidin-2-one derivatives: Compounds with variations in the substituents on the pyrrolidinone ring.
Ethoxybenzoic acids: Compounds with different substituents on the benzoic acid ring.
Uniqueness
3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is unique due to the combination of the pyrrolidinone ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDJJVDJAYVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331174 | |
Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879040-85-4 | |
Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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